2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one is a complex organic compound notable for its unique structural features, including an amine group and a cyclopropyl ring. The molecular formula of this compound is , and it has a molecular weight of approximately 155.24 g/mol. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development .
This compound is classified under the category of amines, specifically as a substituted amine due to the presence of an amino group attached to a cyclopropyl moiety. It can be sourced from various chemical suppliers and databases, which provide detailed information regarding its synthesis, properties, and potential applications .
The synthesis of 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one typically involves multi-step processes starting from simpler precursors. A common synthetic route includes:
Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and minimizing by-products during synthesis .
Common reagents used in the synthesis include:
The molecular structure of 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one features an amine group attached to a cyclopropyl ring and a butanone backbone. The structural representation can be described by the following characteristics:
The compound's three-dimensional conformation plays a significant role in its biological activity, influencing how it interacts with biological targets .
2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one can undergo various chemical reactions typical of amines and ketones:
Common reagents for these reactions include potassium permanganate for oxidation and halogenating agents for substitution reactions .
The mechanism of action for 2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one involves its interaction with biological macromolecules. The amino group can form hydrogen bonds with enzymes or receptors, which may modulate their activity. This interaction could lead to changes in signaling pathways or metabolic processes within cells.
Data on specific biological targets and pathways affected by this compound are still under investigation, but preliminary studies suggest potential implications in pharmacology .
The compound exhibits typical properties associated with amines, such as basicity due to the presence of the amino group. Its reactivity profile includes susceptibility to oxidation and substitution reactions, which can be exploited in synthetic applications .
2-(Aminomethyl)-1-cyclopropyl-3-methylbutan-1-one has potential applications in various scientific fields:
The construction of the cyclopropane ring in this target molecule relies heavily on acid-catalyzed rearrangements or nucleophilic displacements. A pivotal method involves the acid-catalyzed ring contraction of 2-hydroxycyclobutanones using aryl/alkyl thiols under mild conditions. Amberlyst-35 (AR-35), a sulfonic acid resin, serves as an efficient heterogeneous catalyst for this transformation, achieving >93% conversion in dichloromethane (DCM) or 2-methyl-THF at ambient temperature [2]. The resin’s high surface area (286 m²/g pre-grinding) and pore width (~34 nm) facilitate substrate access to active sites. For industrial adaptation, the resin is ground to 50 nm–2 μm particles and packed into steel columns, creating a reusable catalytic bed. This method circumvents traditional organolithium reagents, which require cryogenic conditions and exhibit poor functional group tolerance.
Alternative routes employ halocyclopropanation of alkenes. For example, 1-chloro-3-methylbutane (CAS 107-84-6) or 1-bromo-3-methylbutane (CAS 107-82-4) act as alkylating agents for cyclopropane precursors, though these may require stoichiometric strong bases like lithium diisopropylamide (LDA) . The table below compares key approaches:
Table 1: Alkylation Strategies for Cyclopropane Synthesis
Method | Catalyst/Reagent | Solvent | Conversion | Limitations |
---|---|---|---|---|
Ring contraction | Amberlyst-35 | DCM | >93% | Thiol byproducts |
Halocyclopropanation | LDA | THF | 70-85% | Cryogenic temps required |
Resin-mediated flow | Packed AR-35 | 2-Me-THF | 94% | Particle size optimization |
Introduction of the aminomethyl group (-CH₂NH₂) exploits Gewald-type reactions or enolate functionalization. In one protocol, cyanoacetamide derivatives undergo nucleophilic addition with formaldehyde or paraformaldehyde, followed by reduction. This leverages the electrophilic character of the carbonyl carbon adjacent to the cyclopropane ring. For 1-cyclopropyl-3-methylbutan-1-one intermediates, deprotonation at the α-position using NaH generates an enolate, which reacts with chloromethylamine or equivalent electrophiles to install the aminomethyl group [5] [8].
The Gewald reaction’s versatility permits structural diversification: aliphatic cyanoacetamides (e.g., N-cyclopropyl cyanoacetamide) react with aldehydes and elemental sulfur to form 2-aminothiophene scaffolds, which can be hydrolyzed or reduced to access the target’s aminomethyl moiety. Yields exceed 80% when using methanol or ethanol as solvents at 60–80°C [5]. Stereoelectronic effects from the cyclopropyl group significantly influence reaction kinetics, with ring strain enhancing electrophilicity at the ketone carbonyl.
Achieving stereocontrol at the aminomethyl-bearing carbon (Cα) remains challenging due to the compound’s conformational flexibility. Two strategies dominate:
Table 2: Stereoselective Aminomethylation Outcomes
Strategy | Conditions | de/ee | Throughput |
---|---|---|---|
Chiral auxiliary | Ti(OEt)₄, -78°C, DCM | >90% de | Batch-limited |
Enzymatic resolution | CALB, 37°C, flow reactor | >95% ee | 5 g/h |
Asymmetric catalysis | Proline-derived organocatalyst, RT | 80% ee | Moderate |
Continuous-flow systems enhance stereoselectivity by enabling precise residence control and suppressing racemization through rapid quenching. Multi-step flow platforms telescoping ketone synthesis, enolization, and asymmetric aminomethylation achieve 70–75% overall yield with 15:1 dr [10].
Flow chemistry addresses scalability challenges in synthesizing this compound. Key innovations include:
A representative multi-step flow sequence synthesizes the target compound in 65% overall yield:
This system achieves a throughput of 2.8 g/h, demonstrating viability for pilot-scale production [2] [10].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: